molecular formula C13H9FO4 B6398841 3-(3-Fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid CAS No. 1261932-87-9

3-(3-Fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid

Cat. No.: B6398841
CAS No.: 1261932-87-9
M. Wt: 248.21 g/mol
InChI Key: IPUSMIWUFRITDD-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid is an organic compound characterized by the presence of both fluorine and hydroxyl groups on a benzoic acid framework

Properties

IUPAC Name

3-(3-fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO4/c14-10-2-8(4-12(16)6-10)7-1-9(13(17)18)5-11(15)3-7/h1-6,15-16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUSMIWUFRITDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689383
Record name 3'-Fluoro-5,5'-dihydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-87-9
Record name 3'-Fluoro-5,5'-dihydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution of a fluorinated phenol derivative followed by carboxylation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 3-Fluoro-5-hydroxyphenylboronic acid
  • 3-Fluoro-5-hydroxybenzeneboronic acid
  • 3-Fluoro-5-hydroxy-phenyl boronic acid

Comparison: 3-(3-Fluoro-5-hydroxyphenyl)-5-hydroxybenzoic acid is unique due to the presence of both fluorine and hydroxyl groups on a benzoic acid framework, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.

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